1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate
Description
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethylidene)pentanedioate is a pentanedioate derivative featuring a diethyl ester backbone, a phenylformamido substituent at position 2, and a 2,2,2-trifluoroethylidene group at position 4. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly for complex molecules targeting neurological or metabolic disorders.
The synthesis of such compounds often involves multi-step reactions, including amidation and esterification. For instance, diethyl 3-amino pentanedioate derivatives are frequently utilized as reagents in coupling reactions with fluorinated aromatic systems, as demonstrated in the synthesis of spirocyclic diaza compounds (e.g., Example 337 in ) .
Properties
Molecular Formula |
C18H20F3NO5 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
diethyl (4Z)-2-benzamido-4-(2,2,2-trifluoroethylidene)pentanedioate |
InChI |
InChI=1S/C18H20F3NO5/c1-3-26-16(24)13(11-18(19,20)21)10-14(17(25)27-4-2)22-15(23)12-8-6-5-7-9-12/h5-9,11,14H,3-4,10H2,1-2H3,(H,22,23)/b13-11- |
InChI Key |
HTXXXLHPBYEURZ-QBFSEMIESA-N |
Isomeric SMILES |
CCOC(=O)C(C/C(=C/C(F)(F)F)/C(=O)OCC)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CC(=CC(F)(F)F)C(=O)OCC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with structurally related pentanedioate derivatives from diverse pharmaceutical research contexts:
Table 1: Key Structural Features of Pentanedioate Derivatives
Key Observations:
Electron-Deficient Substituents : The target compound’s trifluoroethylidene group at position 4 introduces strong electronegativity, which may reduce oxidative metabolism compared to Eli Lilly’s chlorophenyl or fluorobenzyl analogs . This aligns with trends in fluorinated drug design to prolong half-life .
Amide vs. Carbamate Groups : Unlike Eli Lilly’s tert-butoxycarbonyl (Boc)-protected amines, the target compound’s phenylformamido group at position 2 may facilitate hydrogen bonding with biological targets (e.g., proteases or kinases) .
Solubility and Physical State : Eli Lilly’s analogs are described as "colorless oils," suggesting higher lipophilicity and organic solvent solubility compared to the target compound, which may exhibit crystallinity due to fluorine-induced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
